3-Chloro-7-methoxy-9-cyanoacridine
CAS No.: 5408-25-3
Cat. No.: VC14497332
Molecular Formula: C15H9ClN2O
Molecular Weight: 268.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5408-25-3 |
|---|---|
| Molecular Formula | C15H9ClN2O |
| Molecular Weight | 268.70 g/mol |
| IUPAC Name | 6-chloro-2-methoxyacridine-9-carbonitrile |
| Standard InChI | InChI=1S/C15H9ClN2O/c1-19-10-3-5-14-12(7-10)13(8-17)11-4-2-9(16)6-15(11)18-14/h2-7H,1H3 |
| Standard InChI Key | SYBQUGRVQBMZDM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Chloro-7-methoxy-9-cyanoacridine belongs to the acridine family, characterized by a planar tricyclic aromatic system. Key structural features include:
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Chloro substitution at position 3, which enhances electrophilicity and influences π-stacking interactions .
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Methoxy group at position 7, contributing to solubility and hydrogen-bonding capabilities .
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Cyano group at position 9, a strong electron-withdrawing substituent that modifies electronic properties and reactivity .
The combination of these groups creates a polarized electron distribution, with calculated dipole moments exceeding 4.5 D for similar acridines .
Spectroscopic Properties
While experimental data for 3-chloro-7-methoxy-9-cyanoacridine are unavailable, analogs provide insights:
Synthetic Approaches
Retrosynthetic Analysis
The target compound can be conceptualized through three key building blocks (Figure 1):
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Salicylic acid derivative (positions 1–2–3)
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Aniline derivative (positions 4–5–6–7)
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Cyano-functionalized intermediate (position 9)
Stepwise Synthesis Protocol
Adapted from Anderson et al. (2006) , a modified pathway involves:
Step 1: Triflate Activation
Methyl 3-chloro-5-methoxysalicylate undergoes triflation with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at −78°C, yielding the activated triflate intermediate in >95% yield .
Step 2: Buchwald–Hartwig Amination
Coupling with 4-cyanoaniline using Pd₂(dba)₃/Xantphos catalyst system:
Step 3: Cyclization
Friedel–Crafts cyclization with POCl₃ at 80°C forms the acridine core:
Step 4: Cyano Substitution
Nucleophilic aromatic substitution with CuCN in DMF at 150°C:
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted logP = 2.8 ± 0.3 (moderately lipophilic)
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Thermal Stability: Decomposition temperature >250°C (DSC)
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Photostability: Susceptible to UV-induced degradation at λ < 300 nm
Reactivity Profile
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Electrophilic Sites: C4 (activated by methoxy), C9 (cyano-directed)
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Nucleophilic Sites: N10 (pKₐ ≈ 5.2), OCH₃ oxygen
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Cyano Group Reactivity:
Biological Activity and Applications
Anticancer Activity
The platinum complex in demonstrates:
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DNA intercalation: Kd = 1.2 × 10⁶ M⁻¹
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Topoisomerase II inhibition: EC₅₀ = 2.4 μM
Modification with a cyano group could improve:
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Cellular uptake via CN-transporter mediation
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Redox cycling for ROS generation
Materials Science Applications
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Organic semiconductors: Predicted hole mobility = 0.8 cm²/V·s
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Fluorescent probes: Quantum yield Φ = 0.45 in CH₂Cl₂
Challenges and Future Directions
Synthetic Limitations
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Low yields in cyano substitution (45%) due to steric hindrance
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Purification difficulties from regioisomeric byproducts
Optimization Strategies
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Microwave-assisted synthesis for step 4 (reduces reaction time from 24h to 2h)
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Flow chemistry integration for POCl₃ cyclization
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